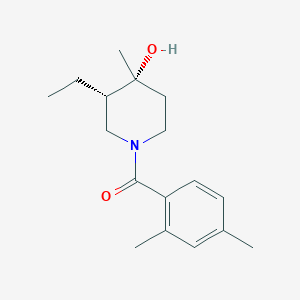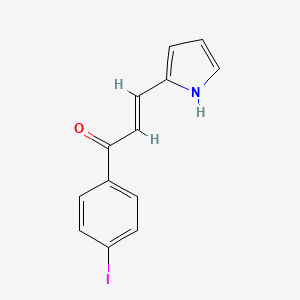
(3S*,4R*)-1-(2,4-dimethylbenzoyl)-3-ethyl-4-methylpiperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S*,4R*)-1-(2,4-dimethylbenzoyl)-3-ethyl-4-methylpiperidin-4-ol, also known as DMEMPO, is a stable nitroxide radical that has been widely used in scientific research as a spin trap for free radicals and reactive oxygen species. DMEMPO has been shown to have a wide range of applications in various fields, including chemistry, biology, and medicine.
作用機序
(3S*,4R*)-1-(2,4-dimethylbenzoyl)-3-ethyl-4-methylpiperidin-4-ol works by reacting with free radicals and reactive oxygen species to form stable adducts. The adducts can then be detected and measured using various spectroscopic techniques, including electron paramagnetic resonance (EPR) spectroscopy. (3S*,4R*)-1-(2,4-dimethylbenzoyl)-3-ethyl-4-methylpiperidin-4-ol has been shown to be highly selective for detecting superoxide radicals, which are important mediators of oxidative stress and inflammation in various diseases.
Biochemical and Physiological Effects:
(3S*,4R*)-1-(2,4-dimethylbenzoyl)-3-ethyl-4-methylpiperidin-4-ol has been shown to have a wide range of biochemical and physiological effects. It has been shown to protect cells and tissues from oxidative damage, reduce inflammation, and improve mitochondrial function. (3S*,4R*)-1-(2,4-dimethylbenzoyl)-3-ethyl-4-methylpiperidin-4-ol has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of (3S*,4R*)-1-(2,4-dimethylbenzoyl)-3-ethyl-4-methylpiperidin-4-ol is its high selectivity for detecting superoxide radicals. It is also stable and easy to use, making it a popular choice for researchers studying oxidative stress and inflammation. However, (3S*,4R*)-1-(2,4-dimethylbenzoyl)-3-ethyl-4-methylpiperidin-4-ol has some limitations, including its relatively low sensitivity for detecting other types of free radicals, such as hydroxyl radicals. It is also important to note that (3S*,4R*)-1-(2,4-dimethylbenzoyl)-3-ethyl-4-methylpiperidin-4-ol can react with other molecules in biological systems, which can complicate data interpretation.
将来の方向性
There are many potential future directions for research involving (3S*,4R*)-1-(2,4-dimethylbenzoyl)-3-ethyl-4-methylpiperidin-4-ol. One area of interest is the development of new spin traps that are more selective and sensitive for detecting specific types of free radicals. Another area of interest is the use of (3S*,4R*)-1-(2,4-dimethylbenzoyl)-3-ethyl-4-methylpiperidin-4-ol in combination with other techniques, such as mass spectrometry, to better understand the mechanisms of oxidative stress and inflammation in various diseases. Finally, there is potential for the development of new therapeutic agents based on the structure of (3S*,4R*)-1-(2,4-dimethylbenzoyl)-3-ethyl-4-methylpiperidin-4-ol that could be used to treat diseases associated with oxidative stress and inflammation.
合成法
(3S*,4R*)-1-(2,4-dimethylbenzoyl)-3-ethyl-4-methylpiperidin-4-ol can be synthesized by the reaction of 3-ethyl-4-methyl-2-pyrrolidinone with 2,4-dimethylbenzoyl chloride in the presence of triethylamine. The reaction yields (3S*,4R*)-1-(2,4-dimethylbenzoyl)-3-ethyl-4-methylpiperidin-4-ol as a white solid with a melting point of 108-110°C.
科学的研究の応用
(3S*,4R*)-1-(2,4-dimethylbenzoyl)-3-ethyl-4-methylpiperidin-4-ol has been widely used in scientific research as a spin trap for free radicals and reactive oxygen species. It has been shown to be effective in detecting and measuring the concentration of free radicals in various biological systems, including cells, tissues, and organs. (3S*,4R*)-1-(2,4-dimethylbenzoyl)-3-ethyl-4-methylpiperidin-4-ol has also been used to study the mechanisms of oxidative stress and inflammation in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
特性
IUPAC Name |
(2,4-dimethylphenyl)-[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-5-14-11-18(9-8-17(14,4)20)16(19)15-7-6-12(2)10-13(15)3/h6-7,10,14,20H,5,8-9,11H2,1-4H3/t14-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZVNVMPOICXJV-WMLDXEAASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1(C)O)C(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN(CC[C@@]1(C)O)C(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-methyl-5-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5402258.png)



![1-isopropyl-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B5402277.png)


![1-[(2E)-hex-2-en-1-yl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5402298.png)
![2-[(4-bromophenyl)(hydroxy)methyl]cyclohexanone](/img/structure/B5402313.png)
![4-nitro-2-[(2-nitrovinyl)amino]phenol](/img/structure/B5402319.png)
![N,1-dimethyl-N-[(1-methyl-3-piperidinyl)methyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5402326.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5402337.png)
![1-allyl-4-[(4-ethoxyphenyl)acetyl]piperazine](/img/structure/B5402345.png)
![1-ethyl-3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5402352.png)